enokipodin C

Description

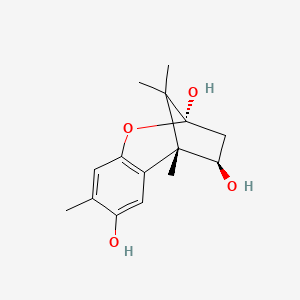

Structure

3D Structure

Properties

CAS No. |

359701-26-1 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(1R,9R,11R)-1,5,12,12-tetramethyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-4,9,11-triol |

InChI |

InChI=1S/C15H20O4/c1-8-5-11-9(6-10(8)16)14(4)12(17)7-15(18,19-11)13(14,2)3/h5-6,12,16-18H,7H2,1-4H3/t12-,14+,15-/m1/s1 |

InChI Key |

DHKFEYFQGRWJNR-VHDGCEQUSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1O)[C@]3([C@@H](C[C@](C3(C)C)(O2)O)O)C |

Canonical SMILES |

CC1=CC2=C(C=C1O)C3(C(CC(C3(C)C)(O2)O)O)C |

Origin of Product |

United States |

Mycological Origins and Bioproduction of Enokipodin C

Identification of Fungal Producers

Initial discovery and subsequent research have pinpointed fungi from the family Physalacriaceae as the producers of enokipodin C. tandfonline.comscielo.br This compound is typically isolated from the mycelial culture medium of these fungi, rather than their fruiting bodies. nih.govscite.ainih.gov

Flammulina velutipes, commonly known as the enoki mushroom, is the primary fungal species recognized for producing this compound. tandfonline.comnih.gov However, the ability to produce this compound varies significantly among different strains of the fungus. tandfonline.comdntb.gov.ua Studies have shown that while some strains are high producers of enokipodins, including this compound, others may produce none at all under standard laboratory conditions. tandfonline.comresearchgate.net For instance, research involving multiple F. velutipes strains demonstrated that strains TMIC-35157 and TMIC-35919 were notable for their high productivity of enokipodins, with this compound being a major component. tandfonline.com Conversely, strains like TMIC-35152, TMIC-35155, TMIC-35161, and TMIC-35935 did not yield any detectable levels of enokipodins A-D. tandfonline.com

Table 1: this compound Production in Various Flammulina velutipes Strains This table is interactive. You can sort and filter the data.

| Strain ID | This compound Production Level | Reference |

|---|---|---|

| TMIC-35157 | High | tandfonline.com |

| TMIC-35919 | High | tandfonline.com |

| TMIC-35152 | Not Detected | tandfonline.com |

| TMIC-35155 | Not Detected | tandfonline.com |

| TMIC-35161 | Not Detected | tandfonline.com |

| TMIC-35935 | Not Detected | tandfonline.com |

| Fv-4 | Producer | scielo.brnih.gov |

While F. velutipes was the first identified source, research has expanded to other members of the Flammulina genus. tandfonline.comdntb.gov.uatandfonline.com Studies have confirmed that Flammulina rossica is also a producer of enokipodins, including this compound. tandfonline.comresearchgate.net This was a significant finding, as enokipodin production was previously unreported in other Flammulina species. dntb.gov.uatandfonline.comnih.gov

In an investigation of four different F. rossica strains, all were found to produce at least two of the four enokipodins (A, B, C, and D). tandfonline.com Notably, in most of the enokipodin-producing strains of both F. velutipes and F. rossica, this compound was present in the highest concentration among the four analogues. tandfonline.com Strains F. rossica TMIC-35159 and TMIC-35917 were specifically highlighted for their high productivity of enokipodins, with this compound being a principal metabolite. tandfonline.com

Table 2: Enokipodin Production Profile in Flammulina rossica Strains This table is interactive. You can sort and filter the data.

| Strain ID | Enokipodins Detected | This compound Concentration | Reference |

|---|---|---|---|

| TMIC-35159 | C, D and others | High | tandfonline.com |

| TMIC-35917 | C, D and others | High | tandfonline.com |

| TMIC-35929 | C, D and others | Detected | tandfonline.com |

| TMIC-35932 | C, D and others | Detected | tandfonline.com |

Advanced Bioreactor Cultivation Strategies for this compound Yield Enhancement

To move from laboratory-scale to larger-scale production, advanced bioreactor strategies are necessary. Submerged cultivation is a preferred method for producing fungal biomass and their metabolites. ajbasweb.commdpi.com The optimization of the nutrient medium is a critical step; using experimental design approaches, the yield of F. velutipes biomass has been increased to as high as 41 g/L, with a reduced cultivation time of 5 days. mdpi.com

The morphology of the fungal growth in a bioreactor is also vital for efficient production. F. velutipes has been shown to grow as small, spherical pellets in optimized submerged cultures. mdpi.com This pellet morphology is advantageous as it ensures high diffusion of nutrients and oxygen into the biomass, allowing for maximum volumetric productivity in a bioreactor. mdpi.com Furthermore, novel bioreactor designs, such as disposable bag bioreactors, have been successfully used for the cultivation of F. velutipes, demonstrating good growth and suggesting their potential for sensitive, large-scale fungal fermentations. science.gov Co-culturing with other microorganisms, such as Trichoderma harzianum, has also been observed to increase the production of enokipodins in both high and low-producing strains of Flammulina. tandfonline.com These strategies collectively contribute to enhancing the yield of this compound for further research and application.

Isolation and Chromatographic Enrichment of this compound from Fungal Broths

Following fermentation, this compound must be isolated and purified from the complex mixture of the fungal culture broth. The process typically begins with the extraction of the filtered culture medium using an organic solvent, such as ethyl acetate (B1210297) or chloroform. iomcworld.commdpi.com This step transfers the secondary metabolites from the aqueous broth into the organic phase, which is then concentrated to yield a crude extract. iomcworld.comnih.gov

Bioassay-guided fractionation is often employed to isolate the active compounds. iomcworld.com The crude extract is subjected to column chromatography, a fundamental technique for purification. mdpi.comjppres.com Silica gel is commonly used as the stationary phase, and a gradient elution system with solvents of increasing polarity, such as a petroleum ether-ethyl acetate mixture, is used to separate the extract into different fractions. mdpi.com The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest. iomcworld.comjppres.com Fractions containing this compound can then be combined and subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to achieve a high degree of purity. nih.govresearchgate.net Spectroscopic methods, including NMR and mass spectrometry, are then used to confirm the structure of the isolated this compound. scielo.brtandfonline.com

Elucidation of the Chemical Structure and Stereochemistry of Enokipodin C

Application of High-Resolution Spectroscopic Techniques for Structural Determination

The initial characterization of enokipodin C involved isolating the pure compound and subjecting it to a suite of high-resolution spectroscopic analyses. These non-destructive techniques provide detailed information about the molecule's atomic composition, bonding, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in deciphering the planar structure of this compound. Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, scientists were able to map out the complete carbon skeleton and assign all proton signals. nih.govnih.gov

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provided information on the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum revealed the number of non-equivalent carbon atoms in the molecule. The chemical shifts in these spectra gave initial clues about the functional groups present, such as carbonyls, olefins, and methyl groups. nih.gov

2D NMR: To establish the connectivity between atoms, a series of 2D NMR experiments were conducted. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identified protons that are coupled to each other, typically on adjacent carbon atoms, allowing for the tracing of proton networks within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlated each proton signal with the signal of the carbon atom it is directly attached to, linking the ¹H and ¹³C data.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identified protons that are close to each other in space, providing critical information about the molecule's relative stereochemistry and conformation. nih.govnih.gov

The combined data from these NMR experiments allowed for the complete assignment of all proton and carbon signals, leading to the proposed planar structure of this compound.

Interactive Table: ¹H and ¹³C NMR Chemical Shift Data for a Related Cuparene Skeleton

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Key HMBC Correlations | Key NOESY Correlations |

| 1 | ~140-150 | - | H-5, H-14 | - |

| 2 | ~120-130 | ~6.5-7.0 (s) | C-4, C-6 | H-14, OCH₃ |

| 3 | ~150-160 | - | H-2, H-5 | - |

| 4 | ~115-125 | ~6.5-7.0 (s) | C-2, C-6 | H-5, OCH₃ |

| 5 | ~125-135 | ~2.2-2.4 (s) | C-1, C-3, C-4 | H-4 |

| 6 | ~130-140 | - | H-2, H-14 | - |

| 7 | ~45-55 | - | H-8, H-9, H-13, H-14 | - |

| 8 | ~30-40 | ~1.8-2.5 (m) | C-7, C-9, C-10 | H-9, H-13 |

| 9 | ~30-40 | ~1.8-2.5 (m) | C-7, C-8, C-10 | H-8, H-13 |

| 10 | ~200-210 | - | H-8, H-9, H-11 | - |

| 11 | ~30-40 | ~2.1-2.3 (s) | C-10 | - |

| 12 | ~55-65 (OCH₃) | ~3.7-3.9 (s) | C-1 or C-3 | H-2 or H-4 |

| 13 | ~20-30 | ~0.6-0.8 (s) | C-7, C-8, C-9 | H-8, H-9, H-14 |

| 14 | ~20-30 | ~1.2-1.4 (s) | C-1, C-6, C-7 | H-2, H-13 |

Note: This table presents representative chemical shift ranges and correlations for the cuparene skeleton found in enokipodins based on published data for related compounds. nih.gov Exact values for this compound may vary.

High-Resolution Mass Spectrometry (HRMS) was employed to accurately determine the elemental composition and molecular weight of this compound. nih.gov Unlike standard mass spectrometry, HRMS provides a highly precise mass measurement, which allows for the calculation of a unique molecular formula. By comparing the experimentally measured mass-to-charge ratio (m/z) with the calculated mass for potential formulas, researchers could definitively confirm the molecular formula of this compound as C₁₅H₂₀O₅. tandfonline.com This information is a critical first step in structure elucidation, as it defines the number of carbon, hydrogen, and oxygen atoms present in the molecule.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that provides information about the absolute configuration of chiral molecules. researchgate.net It measures the differential absorption of left and right circularly polarized light by a sample. unimi.itrsc.org For complex molecules like this compound, which contain multiple stereocenters, determining the absolute configuration is a significant challenge.

The modern approach involves comparing the experimental ECD spectrum of the natural product with theoretical spectra calculated for all possible stereoisomers using time-dependent density functional theory (TDDFT). nih.govmdpi.com The absolute configuration is assigned by identifying the calculated spectrum that best matches the experimental one. While the direct application of ECD to this compound has not been detailed in primary literature, it is a powerful, standard method used for assigning the absolute configuration of related terpenoids and other complex natural products. researchgate.netnih.gov

Determination of the Absolute Stereochemical Configuration of this compound

Beyond the planar structure, the most complex challenge was to determine the absolute configuration of this compound's stereocenters. This was achieved through a combination of chemical synthesis and specialized NMR techniques.

The absolute configuration of this compound was unequivocally confirmed through its first enantioselective total synthesis. tandfonline.comtandfonline.comnih.gov This synthetic route was designed to produce only one specific enantiomer, allowing for a direct comparison with the natural product.

A key step in this synthesis was the application of a diastereoselective alkylation protocol to construct the C7-quaternary asymmetric center. tandfonline.comjst.go.jp By starting with a known chiral material and controlling the stereochemical outcome of key reactions, a single stereoisomer of this compound was produced. The spectral data (¹H and ¹³C NMR) of the synthetic compound were then compared to those of the naturally isolated this compound. The data were found to be identical, which not only confirmed the proposed planar structure but also rigorously established the absolute configuration of the natural product. tandfonline.com

A complementary and powerful method used to determine the absolute configuration of this compound involved the use of a chiral derivatizing agent. nih.gov In this approach, the this compound molecule, which contains alcohol functional groups, was chemically reacted with a chiral reagent, specifically 2-(2'-methoxy-1'-naphthyl)-3,4-dichlorobenzoic acid, to form diastereomeric esters. nih.gov

Because the resulting esters are diastereomers, they exhibit different physical properties and, crucially, distinct NMR spectra. nih.govmdpi.com By carefully analyzing the ¹H NMR spectra of these new derivatives, particularly the differences in chemical shifts (Δδ) for protons near the newly formed ester linkage, and by observing key spatial interactions through NOESY experiments, researchers could deduce the absolute stereochemistry of the adjacent chiral centers. nih.gov This method provided an independent confirmation of the stereochemical assignments derived from the total synthesis.

Biosynthetic Pathway Delineation of Enokipodin C

Investigation of Primary Metabolite Precursors and Intermediate Formation

The biosynthesis of enokipodin C, a sesquiterpene, originates from the universal terpenoid pathway, which utilizes primary metabolites to construct isoprene (B109036) units. These units are assembled into farnesyl pyrophosphate (FPP), the common precursor for all sesquiterpenes. The subsequent steps, involving cyclization and modification of the FPP-derived backbone, are specific to the enokipodin pathway.

Key insights into the intermediate stages of enokipodin biosynthesis have been gained through inhibitor-based studies designed to block the pathway at specific points, causing less-modified precursors to accumulate. researchgate.net In studies of F. velutipes cultures, the application of a cytochrome P450 inhibitor led to the isolation and identification of three crucial, less-oxygenated intermediates. researchgate.netacs.orgnih.gov These compounds represent snapshots of the biosynthetic process before the final, complex oxygenation patterns of enokipodins are established.

The identified intermediates were characterized as (S)-(−)-cuparene-1,4-quinone and two other related epimers. researchgate.netacs.orgnih.gov These trapped compounds are considered key precursors to the final enokipodin structures, providing a foundational understanding of the molecular scaffold upon which further enzymatic modifications occur. researchgate.netnih.gov For instance, one of the isolated intermediates was found to have a molecular formula of C15H20O2, indicating it contained one fewer oxygen atom and two additional protons compared to enokipodin B, directly implicating subsequent oxygenation steps. researchgate.net

| Compound Name | Molecular Formula | Significance in Pathway |

|---|---|---|

| (S)-(−)-cuparene-1,4-quinone | C15H20O2 | A less-oxygenated precursor accumulated upon P450 inhibition. researchgate.net |

| Epimers of 6-hydroxy-6-methyl-3-(1,2,2-trimethylcyclopentyl)-2-cyclohexen-1-one | C15H24O2 | Considered key precursors to the phenolic ring of cuparene-type sesquiterpenes. researchgate.netnih.govnih.gov |

Enzymatic Machinery Involved in this compound Biosynthesis

The structural complexity and high degree of oxygenation of this compound and its congeners strongly suggest the involvement of a sophisticated suite of enzymes. researchgate.net Fungi are known to utilize various enzymes, including cytochrome P450 monooxygenases, for the bioconversion of primary metabolites into complex secondary metabolites. researchgate.net The evidence overwhelmingly points to this class of enzymes playing a pivotal role in the later stages of enokipodin biosynthesis.

Cytochrome P450 (CYP) enzymes are crucial for introducing oxygen atoms into the cuparene scaffold, a necessary step to produce the final enokipodin structures. researchgate.net The isolation of less-oxygenated intermediates, such as (S)-(−)-cuparene-1,4-quinone, from cultures where P450 activity was inhibited, provides direct evidence for their role. researchgate.net These enzymes catalyze hydroxylation and other oxidative reactions that functionalize the terpene backbone, leading to the diversity observed among enokipodins A, B, C, and D. researchgate.net The involvement of P450s is a common strategy in fungi for detoxifying compounds and for producing a wide array of bioactive secondary metabolites. researchgate.net

To experimentally verify the role of cytochrome P450 enzymes and to trap pathway intermediates, researchers have employed mechanism-based inhibitors. researchgate.net In a key study on F. velutipes, nine different P450 inhibitors were tested for their effect on enokipodin production. researchgate.netnih.gov

Of the inhibitors tested, 1-aminobenzotriazole (ABT) proved to be the most effective. researchgate.netnih.gov ABT is a well-characterized, non-selective, and irreversible inhibitor of cytochrome P450 enzymes. nih.govnih.govnih.gov Its application to the mycelial culture of F. velutipes successfully inhibited the later oxygenation steps of the biosynthetic pathway. researchgate.net This inhibition led directly to the accumulation and subsequent isolation of the three biosynthetic intermediates mentioned previously, confirming that the pathway proceeds through these precursors and that their further modification is P450-dependent. researchgate.netacs.orgnih.gov This chemical biology approach was instrumental in providing the first clear mechanistic details of the enokipodin biosynthetic pathway. researchgate.net

| Inhibitor | Result |

|---|---|

| 1-Aminobenzotriazole | Effective; led to the accumulation of three less-oxygenated intermediates. researchgate.net |

| α-Naphthoflavone | Tested, but did not produce detectable intermediates. researchgate.net |

| Ancymidol | Tested, but did not produce detectable intermediates. researchgate.net |

| 1-Benzylimidazole | Tested, but did not produce detectable intermediates. researchgate.net |

| Chlorocholine chloride | Tested, but did not produce detectable intermediates. researchgate.net |

| Ketoconazole | Tested, but did not produce detectable intermediates. researchgate.net |

| Miconazole | Tested, but did not produce detectable intermediates. researchgate.net |

| SKF-525A | Tested, but did not produce detectable intermediates. researchgate.net |

| Xanthotoxin | Tested, but did not produce detectable intermediates. researchgate.net |

Genetic and Molecular Approaches for Biosynthetic Gene Cluster Identification

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized into a contiguous block on the chromosome known as a biosynthetic gene cluster (BGC). plos.orgmdpi.com A typical BGC for a terpene-based compound would include a gene for a core enzyme, such as a terpene synthase, alongside genes for tailoring enzymes like cytochrome P450s, transporters, and regulatory factors. plos.orgnih.gov

While the specific BGC for this compound has not yet been definitively identified and characterized, significant progress has been made in understanding the genetic potential of F. velutipes for sesquiterpene production. Genome sequencing of the fungus has revealed a substantial number of genes predicted to be involved in secondary metabolism. researchgate.net For example, the genome of F. filiformis (an Asian variety of F. velutipes) is predicted to contain 13 putative terpenoid gene clusters and 12 sesquiterpene synthase (STS) genes. Another analysis identified 108 members of the CYP450 gene family in one strain, indicating a vast capacity for oxidative modifications. researchgate.net

Recent molecular work has begun to functionally characterize this genetic inventory. In a 2024 study, researchers successfully characterized 12 STSs and one P450 enzyme from F. velutipes by expressing them in a heterologous fungal host, Aspergillus oryzae. acs.orgnih.gov This work resulted in the biosynthesis of 16 different sesquiterpene compounds and elucidated the pathway for a spiro[4.5]decane compound named axenol, demonstrating the power of these genetic techniques. acs.orgnih.gov Although this research did not focus on this compound, it provides a clear proof-of-concept and a validated toolkit for the future identification and characterization of the enokipodin BGC from the pool of candidate genes within the F. velutipes genome.

Preclinical Pharmacological Activities and Biological Mechanisms of Enokipodin C

Comprehensive Antimicrobial Spectrum of Enokipodin C

This compound has demonstrated a notable range of antimicrobial activities, exhibiting efficacy against various microorganisms, including bacteria, fungi, and protozoan parasites.

Antibacterial Efficacy Against Gram-Positive Microorganisms (e.g., Bacillus subtilis, Staphylococcus aureus)

Research has established that this compound possesses significant antibacterial activity, primarily targeting Gram-positive bacteria. Studies have consistently shown its inhibitory effects against Bacillus subtilis and Staphylococcus aureus. nih.govnih.gov The antibacterial potency of this compound against Bacillus subtilis has been quantified, with a reported Minimum Inhibitory Dose (MID) of 6.25 μg. nih.gov This indicates a strong inhibitory capacity against this microorganism. Furthermore, broader studies encompassing the enokipodin family of compounds (A, B, C, and D) have confirmed their collective antimicrobial action against these Gram-positive bacteria. nih.gov The primary mechanism underlying the antibacterial action of enokipodins is believed to be the inhibition of cell wall synthesis. tandfonline.com

| Microorganism | Reported Activity | Quantitative Data (MID) |

|---|---|---|

| Bacillus subtilis | Inhibitory | 6.25 μg |

| Staphylococcus aureus | Inhibitory | Data not available |

Antifungal Activity Assessment (e.g., Cladosporium herbarum)

In addition to its antibacterial properties, this compound has also been identified as an effective antifungal agent. All isolated enokipodin metabolites, including this compound, have shown antimicrobial activity against the fungus Cladosporium herbarum. nih.gov This broadens the antimicrobial profile of this compound, highlighting its potential for further investigation in the development of antifungal therapies.

Antimalarial Potential in Plasmodium falciparum Models

Preliminary studies have indicated the potential of this compound as an antimalarial agent. Research has shown that enokipodins A and C are capable of inhibiting the proliferation of the malaria parasite, Plasmodium falciparum. tandfonline.com This finding is significant as it suggests a therapeutic avenue for this compound in the context of infectious diseases caused by protozoan parasites.

Cytotoxicity Assessment of this compound in Human Cancer Cell Lines

The cytotoxic potential of the enokipodin family of compounds has been evaluated against various human cancer cell lines, revealing promising antiproliferative activities.

In Vitro Antiproliferative Activity against Diverse Malignancies (e.g., A549, HeLa, SMMC-7721, HepG2, MCF-7, SGC7901)

While specific cytotoxic data for this compound against a wide array of cancer cell lines remains to be fully elucidated, studies on the closely related enokipodins B and D have demonstrated moderate anti-proliferative activity. These compounds have shown inhibitory effects against several human tumor cell lines, including human lung adenocarcinoma (A549), human cervical cancer (HeLa), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7). tandfonline.com Although direct IC50 values for this compound are not yet available in the reviewed literature, the activity of its structural analogs suggests a potential for cytotoxicity in these and other cancer cell lines.

| Cell Line | Cancer Type | Reported Activity of Enokipodin Family (B & D) |

|---|---|---|

| A549 | Lung Adenocarcinoma | Moderate Anti-proliferative |

| HeLa | Cervical Cancer | Moderate Anti-proliferative |

| SMMC-7721 | Hepatocellular Carcinoma | Data not available |

| HepG2 | Hepatocellular Carcinoma | Moderate Anti-proliferative |

| MCF-7 | Breast Adenocarcinoma | Moderate Anti-proliferative |

| SGC7901 | Gastric Cancer | Data not available |

Cellular and Molecular Responses to this compound Treatment

The precise cellular and molecular mechanisms underlying the bioactivity of this compound are an active area of investigation. For its antibacterial effects, the proposed mechanism is the inhibition of bacterial cell wall synthesis. tandfonline.com In the context of its anticancer potential, studies on enokipodins B and D have revealed that these compounds induce unique morphological changes in srcts-NRK and HeLa cells. tandfonline.com This observation suggests that the enokipodin class of compounds may operate through a distinct mechanism of action compared to currently known therapeutic agents. Further research is required to delineate the specific signaling pathways, such as the induction of apoptosis or cell cycle arrest, that are modulated by this compound in cancer cells.

Elucidation of Molecular Targets and Downstream Signaling Pathways Modulated by this compound

The precise molecular targets of this compound are not yet fully elucidated through direct experimental validation. However, computational studies have provided insights into its probable mechanism of action, particularly concerning its antibacterial properties. Docking studies performed on the enokipodin class of compounds suggest that their primary mechanism involves the inhibition of bacterial cell wall synthesis. nih.gov

Two specific enzymes have been identified as probable protein targets for the enokipodin family (A-D):

Alanine (B10760859) racemase (Alr): This enzyme is crucial for bacteria as it catalyzes the conversion of L-alanine to D-alanine. D-alanine is an essential component for the biosynthesis of peptidoglycan, a major structural element of the bacterial cell wall. nih.govnih.gov Since alanine racemase is absent in humans, it is considered an attractive target for developing antibacterial agents. nih.gov

D-alanyl-D-alanine synthetase (Ddl): This enzyme is also vital for peptidoglycan synthesis. It catalyzes the creation of the D-alanyl-D-alanine dipeptide, another indispensable precursor for building the bacterial cell wall. nih.govnih.gov Inhibition of Ddl disrupts the integrity of the cell wall, which is critical for bacterial survival. nih.gov

These in silico findings point to a targeted disruption of bacterial cell wall formation as the likely antibacterial mechanism of enokipodins, including this compound. nih.gov It is important to note that these targets are predicted for the compound class and await specific experimental confirmation for this compound.

Currently, there is no available information in the scientific literature regarding downstream signaling pathways in eukaryotic or prokaryotic cells that are modulated by this compound. Research has primarily focused on its direct antimicrobial and anti-parasitic activities rather than its effects on cellular signaling cascades.

Structure-Activity Relationship (SAR) Investigations of this compound and its Congeners

Structure-activity relationship (SAR) studies comparing this compound with its congeners—enokipodin A, B, and D—have revealed critical insights into how specific structural modifications influence biological activity. The primary structural difference is the presence of a hydroxyl (-OH) group on the C-9 position of the cyclopentane (B165970) ring in enokipodins C and D, which is absent in enokipodins A and B. nih.gov This single modification has a significant impact on the compounds' activity spectrum and potency. nih.gov

Key findings from comparative activity studies include:

Antifungal Activity: Enokipodins C and D are significantly less active against the fungi Pyricularia oryzae and Candida albicans compared to their non-hydroxylated counterparts, enokipodin A and B. This suggests that the C-9 hydroxyl group is detrimental to their antifungal effects. nih.gov

Antibacterial Activity: In contrast to its effect on fungi, the C-9 hydroxyl group appears to modulate antibacterial activity in a species-specific manner. In liquid medium assays against the Gram-positive bacterium Bacillus subtilis, the order of activity was determined to be enokipodin B > C > A ≈ D. nih.gov Notably, this compound was found to be slightly more active against B. subtilis than enokipodin A. nih.gov

Anti-malarial Activity: this compound demonstrated potent activity against the malaria parasite Plasmodium falciparum, with a half-maximum inhibitory concentration (IC₅₀) of 1.1 µg/mL. tandfonline.com This activity was more pronounced than that of enokipodin A (IC₅₀ of 2.4 µg/mL), indicating that the C-9 hydroxyl group enhances its anti-malarial efficacy. tandfonline.com

These results collectively underscore that the hydroxyl group at the C-9 position is a critical determinant of the biological activity of enokipodins, selectively enhancing efficacy against certain pathogens like B. subtilis and P. falciparum while reducing it against fungi. nih.gov

| Compound | Key Structural Feature | Comparative Antifungal Activity (vs. A/B) | Comparative Antibacterial Activity (vs. A) | Comparative Anti-malarial Activity (vs. A) |

|---|---|---|---|---|

| Enokipodin A | No C-9 Hydroxyl Group | Higher | Baseline | Baseline |

| This compound | Contains C-9 Hydroxyl Group | Much Lower | Slightly Higher | Higher |

Establishment and Utilization of Relevant In Vitro and In Vivo Preclinical Models for Efficacy Studies

The preclinical evaluation of this compound has, to date, been conducted exclusively using in vitro models to determine its efficacy against a range of pathogenic microorganisms. There are currently no published studies detailing the use of in vivo animal models to assess the compound's efficacy, pharmacokinetics, or pharmacodynamics.

In Vitro Models:

The antimicrobial and anti-parasitic efficacy of this compound has been established through various cell-based and culture assays. These models have been instrumental in quantifying its inhibitory activity.

Antibacterial Models: The activity of this compound has been evaluated against Gram-positive bacteria. nih.govnih.gov

Bacillus subtilis : this compound has demonstrated significant activity against this bacterium. In one study, it showed a Minimum Inhibitory Dose (MID) of 6.25 µg. nih.gov

Staphylococcus aureus : This clinically relevant pathogen has also been used as a model to test the efficacy of this compound. nih.govnih.gov

Antifungal Models: The compound has been tested against various fungi, although it generally shows lower activity compared to its non-hydroxylated analogs. nih.govnih.gov

Cladosporium herbarum nih.gov

Pyricularia oryzae nih.gov

Candida albicans nih.gov

Anti-parasitic Models: A key area of activity for this compound is against the malaria parasite.

Plasmodium falciparum : In vitro culture models of the parasite were used to determine the IC₅₀ value of this compound, which was found to be 1.1 µg/mL, highlighting its potential as an anti-malarial agent. tandfonline.com

In Vivo Models:

A review of the available scientific literature reveals a lack of studies utilizing in vivo preclinical models for this compound. Efficacy studies in animal infection models, which are essential for preclinical development, have not been reported. nih.govnih.gov Therefore, the therapeutic potential of this compound in a living system remains to be investigated.

| Model Type | Organism | Key Finding for this compound | Reference |

|---|---|---|---|

| Antibacterial | Bacillus subtilis | Active; MID of 6.25 µg | nih.gov |

| Antibacterial | Staphylococcus aureus | Demonstrated activity | nih.govnih.gov |

| Antifungal | Cladosporium herbarum | Demonstrated activity | nih.gov |

| Antifungal | Pyricularia oryzae | Lower activity compared to enokipodin A/B | nih.gov |

| Antifungal | Candida albicans | Lower activity compared to enokipodin A/B | nih.gov |

| Anti-parasitic | Plasmodium falciparum | Potent activity with IC₅₀ of 1.1 µg/mL | tandfonline.com |

Emerging Research Frontiers and Translational Potential of Enokipodin C

Rational Design of Enokipodin C Derivatives with Enhanced Bioactivity

The pursuit of more potent and selective therapeutic agents has driven research into the rational design and synthesis of this compound derivatives. The core structure of enokipodins, characterized by a sterically congested cyclopentane (B165970) ring with a quaternary carbon stereocenter, presents a significant synthetic challenge, which has nonetheless attracted considerable attention from the synthetic chemistry community. researchgate.nettandfonline.com

Initial insights into the structure-activity relationship (SAR) of the enokipodin family have been gleaned from comparative studies of the naturally occurring analogs A, B, C, and D. tandfonline.comresearchgate.net For instance, research has shown that the hydroxyl group on the C-9 position of the cyclopentane ring is critical for the anti-proliferative activities of these compounds. tandfonline.com Comparative bioactivity assays revealed that this compound has slightly greater activity against Bacillus subtilis and the malarial parasite Plasmodium falciparum than enokipodin A. tandfonline.com Conversely, enokipodin B, the oxidized form of enokipodin A, demonstrated the strongest growth-inhibitory activity against B. subtilis in liquid medium. tandfonline.comnih.gov These findings suggest that targeted modifications at specific sites on the enokipodin scaffold can modulate biological effects.

The total synthesis of enokipodins has been successfully accomplished, confirming their absolute configurations and providing a platform for creating novel analogs. tandfonline.comtandfonline.comjst.go.jp Synthetic strategies often focus on the challenging construction of the C7-quaternary asymmetric center. tandfonline.comtandfonline.com Future medicinal chemistry efforts will likely leverage these synthetic routes to:

Generate a library of derivatives by modifying key functional groups, such as the hydroxyl and ketone moieties on the cyclohexenone ring.

Explore the impact of stereochemistry on bioactivity, as the sterically congested nature of the molecule suggests that spatial arrangement is key to target interaction. rsc.org

Simplify the molecular structure to create derivatives that are easier to synthesize while retaining or enhancing pharmacological effects, a common strategy in natural product-based drug discovery. mdpi.com

By systematically altering the this compound structure and evaluating the resulting changes in bioactivity, researchers can build a comprehensive SAR profile to guide the design of new compounds with improved potency and selectivity. researchgate.net

Table 1: Comparative Bioactivity of Enokipodin Analogs

| Compound | Target Organism | Observed Activity | Source(s) |

|---|---|---|---|

| This compound | Bacillus subtilis | Active; Slightly more active than Enokipodin A. MID comparable to penicillin G. | tandfonline.comresearchgate.netjst.go.jp |

| This compound | Plasmodium falciparum | Active (IC₅₀: 1.1 µg/mL); Slightly more active than Enokipodin A. | tandfonline.comnih.gov |

| Enokipodin A | Plasmodium falciparum | Active (IC₅₀: 2.4 µg/mL). | tandfonline.comnih.gov |

| Enokipodin B | Bacillus subtilis | Strongest growth inhibitory activity among enokipodins A-D in liquid medium. | tandfonline.comnih.gov |

| Enokipodin B | Phytopathogenic Fungi | Inhibited spore germination of C. cucumerinum, C. orbiculare, and P. fulva. | tandfonline.com |

| Enokipodins B & D | Various Cancer Cell Lines | Exerted moderate anti-proliferative activity. | tandfonline.comnih.gov |

Integration of Computational Biology and Artificial Intelligence in this compound Research

Computational biology and artificial intelligence (AI) are becoming indispensable tools in modern drug discovery, offering the potential to accelerate research and reduce costs. iu.edubiointerfaceresearch.com For a natural product like this compound, these in silico methods can be applied in several key areas.

One of the earliest applications of computational tools in enokipodin research was the use of molecular modeling (MM2 calculations) to assist in conformation analysis during biosynthetic studies. researchgate.netnih.gov Researchers used cytochrome P450 inhibitors to trap biosynthetic intermediates of enokipodins, and computational analysis helped determine the stable conformations of these precursor molecules. researchgate.netnih.gov

Future integration of more advanced computational approaches could significantly advance this compound research:

Target Identification and Molecular Docking: The specific molecular target of this compound is not yet known. Computational docking simulations can be used to screen this compound against databases of known protein structures to predict potential binding targets. biointerfaceresearch.comuaeh.edu.mx This can generate hypotheses about its mechanism of action that can then be tested experimentally.

Molecular Dynamics (MD) Simulations: Once a potential protein-ligand complex is identified, MD simulations can model the dynamic behavior of this interaction over time, providing insights into the stability of the binding and the key amino acid residues involved. nih.gov

Structure-Activity Relationship (SAR) Modeling: As new derivatives are synthesized and tested, computational methods can be used to build quantitative structure-activity relationship (QSAR) models. These models correlate chemical structures with biological activities to predict the potency of novel, unsynthesized derivatives, thereby guiding the design of more effective compounds. uaeh.edu.mx

ADMET Prediction: AI-powered tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs. biointerfaceresearch.com This early-stage in silico screening can help prioritize compounds with more favorable drug-like properties, reducing the risk of late-stage failures in the drug development pipeline.

By combining computational predictions with experimental validation, researchers can more efficiently navigate the complex path of natural product drug discovery. fmi.chmdpi.com

Exploration of this compound as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule with a well-defined mechanism of action that can be used to perturb and study a specific protein or biological pathway. scite.ai While the precise molecular target of this compound remains to be elucidated, its distinct and relatively selective biological activities suggest its potential as a starting point for developing such a tool.

This compound has demonstrated antimicrobial activity, primarily against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and potent, selective activity against the malaria parasite Plasmodium falciparum. tandfonline.comnih.govresearchgate.netnih.gov This profile suggests that this compound interacts with a target that is present and essential in these organisms but may be absent or different in Gram-negative bacteria and human cells.

The development of this compound into a chemical probe would involve:

Target Deconvolution: The critical first step is to identify its specific molecular target(s) in organisms like B. subtilis or P. falciparum. This could be achieved through techniques such as affinity chromatography, yeast three-hybrid systems, or computational target prediction.

Mechanism of Action Studies: Once a target is identified, further studies would be needed to confirm how this compound modulates its function (e.g., inhibition, activation).

Optimization for Selectivity: If the initial compound shows off-target effects, medicinal chemistry efforts could be directed toward designing derivatives with higher selectivity for the intended target.

Once validated, an this compound-based chemical probe could be invaluable for studying fundamental biological processes in pathogens, such as cell wall synthesis, DNA replication, or metabolic pathways that are unique to these organisms. This could lead to the discovery of novel vulnerabilities that can be exploited for therapeutic intervention. The use of chemical probes, such as the cytochrome P450 inhibitor 1-aminobenzotriazole (B112013) in the study of enokipodin's own biosynthesis, highlights the power of this approach in dissecting complex biological systems. scite.airesearchgate.net

Future Directions in Medicinal Chemistry Pertaining to this compound

The future of medicinal chemistry research on this compound is poised at an exciting intersection of organic synthesis, biotechnology, and computational science. efmc.info The path forward will likely focus on a multi-pronged approach to fully unlock the therapeutic potential of this unique natural product.

Key future directions include:

Comprehensive SAR Studies: While initial data exists, a systematic exploration of the enokipodin scaffold is needed. tandfonline.com Future synthetic efforts will focus on creating a diverse library of analogs to map the key structural features required for potency and selectivity against various targets (e.g., bacteria, parasites). This will involve not only simple modifications but also the synthesis of novel, complex structures inspired by the enokipodin core. mdpi.com

Target Identification and Validation: A critical hurdle to overcome is the identification of the molecular target(s) of this compound. A combination of experimental and computational approaches will be essential. Knowing the target will transform the research from phenotypic screening to target-based drug design, allowing for more rational optimization of the molecule.

Development of Hybrids and Conjugates: Modern medicinal chemistry often involves creating hybrid molecules that combine the pharmacophore of a natural product with other chemical moieties to improve properties. Future work could explore conjugating this compound to other molecules to enhance targeting or create multi-functional agents.

Integration of Synthetic Biology: The development of robust biotechnological production platforms will be paramount. sjtu.edu.cn This will not only provide a sustainable source of this compound but also enable the production of novel analogs through "mutasynthesis," where precursor molecules are fed to engineered biosynthetic pathways.

Application of Advanced Analytics: The use of sophisticated analytical techniques will continue to be important for structure elucidation and understanding the compound's interactions with biological systems. researchgate.netnih.gov

Ultimately, the journey of this compound from a curious fungal metabolite to a potential clinical candidate will require an interdisciplinary effort, combining the creativity of synthetic chemists with the power of modern biological and computational tools. efmc.inforesearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.